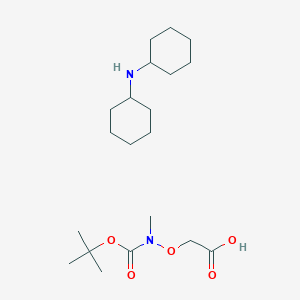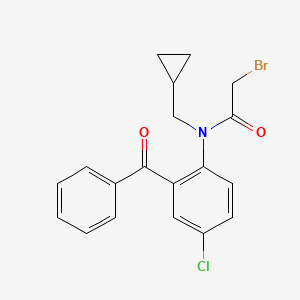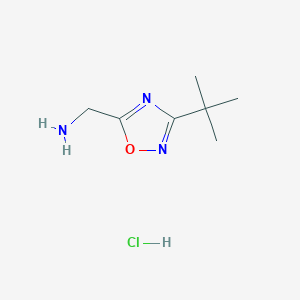
Boc-methylaminooxyacetic acid dcha
Übersicht
Beschreibung
Boc-methylaminooxyacetic acid·DCHA is a biochemical used for proteomics research . It has a molecular formula of C20H38N2O5 and a molecular weight of 386.53 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-methylaminooxyacetic acid·DCHA, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group in Boc-methylaminooxyacetic acid·DCHA is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Boc-methylaminooxyacetic acid dcha plays a role in analytical methods. For instance, a gas chromatography-mass spectrometry technique measures various metabolites, including lactate and dichloroacetate, using derivatization to their methyl esters (Yan, Henderson, James, & Stacpoole, 1997).
Biochemistry Research
In biochemistry, it is used to understand enzyme inhibition and biomolecular interactions. Studies investigating the reversible reaction of boronic acids with alcohols employed Boc-methylaminooxyacetic acid dcha to understand enzyme inhibition, employing α-chymotrypsin as a model system (Leung, Brown, Schofield, & Claridge, 2011).
Polymer Chemistry
Boc-methylaminooxyacetic acid dcha is integral in polymer chemistry. Research on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety highlights its relevance in understanding polymer stability and degradation (Jing, Suzuki, & Matsumoto, 2019).
Peptide Synthesis
This compound is also crucial in peptide synthesis. Automated solid-phase peptide synthesis utilizes it as a reagent for coupling tert-butyloxycarbonyl amino acids (Reid & Simpson, 1992). Additionally, its use in the synthesis of natriuretic peptides as a protecting group for cysteine highlights its utility in specific peptide syntheses (Kiso, Yoshida, Fujiwara, Kimura, Akaji, & Yajima, 1994).
Protein Patterning
In the field of nanotechnology and protein patterning, Boc-methylaminooxyacetic acid dcha is used for site-specific attachment of proteins onto nanometer-sized features. This is crucial for applications in biology and medicine (Christman, Broyer, Schopf, Kolodziej, Chen, & Maynard, 2011).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(12)9(4)13-5-6(10)11/h11-13H,1-10H2;5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWMATOHNKMQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-methylaminooxyacetic acid dcha | |
CAS RN |
1185005-62-2 | |
| Record name | Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185005-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)





![Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B3217756.png)


![N-(2,4-difluorobenzyl)-1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3217787.png)
![2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3217792.png)
